Phenamil
Overview
Description
Phenamil, also known as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt, is a potent inhibitor of epithelial type sodium channels . It is also known to inhibit TRPP3-mediated currents .
Synthesis Analysis
Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . The benzene ring of Phenamil was inserted into the wide side of both His-βCD and HP-βCD .
Molecular Structure Analysis
Phenamil has a molecular formula of C12H12ClN7O . It contains total 34 bond(s); 22 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), 2 primary amine(s) (aromatic) and 1 secondary amine(s) (aromatic) .
Physical And Chemical Properties Analysis
Phenamil has a molecular weight of 401.83 g/mol . It is soluble to 100 mM in DMSO . More detailed physical and chemical properties are not explicitly mentioned in the search results .
Scientific Research Applications
Enhanced Cellular Uptake for Osteoinduction
Phenamil (PH) induces bone formation through the upregulation of the TRB3 gene, essential in the bone-regeneration process. A study by Jahed et al. (2019) highlighted the use of Histidine-functionalized β-Cyclodextrin (His-βCD) to form an inclusion complex with Phenamil, enhancing its cellular uptake and osteoinductive properties. This approach demonstrated significant increases in bone matrix mineralization and gene expression relevant to bone differentiation, suggesting Phenamil's potential as a carrier for osteoinductive agents with enhanced penetration ability and sustained release (Jahed et al., 2019).
Osteogenic Effect on Osteoblast-like Cells
Lo et al. (2016) explored the osteogenic effects of Phenamil on MC3T3‐E1 cells, an osteoblast-like cell line. Their findings indicated that both short-term and continuous Phenamil treatments trigger osteoblastic differentiation and mineralization, supporting its use as an alternative osteogenic factor in vitro. The study presented a strategy to minimize side effects by reducing the frequency of administration, highlighting Phenamil's potential in scaffolds for bone regeneration (Lo et al., 2016).
Stimulation of Osteoblast Differentiation
Park et al. (2009) identified Phenamil as a stimulator of osteoblast differentiation and mineralization, working cooperatively with bone morphogenetic proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization. This study highlighted Phenamil's role in promoting BMP action through Trb3-dependent mechanisms, offering new strategies for bone healing (Park et al., 2009).
Novel Biofactor for Bone Regenerative Engineering
Evaluating Phenamil's feasibility as a biofactor for bone regenerative engineering, Lo et al. (2014) demonstrated its support for cell proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblast-like cells. This study underlined Phenamil's potential alongside poly(lactide‐co‐glycolide acid) (PLAGA) scaffolds for bone tissue engineering, suggesting its role in integrin-mediated cell adhesion and osteogenic activity upon release (Lo et al., 2014).
Co-delivery Systems for Bone Repair
Cui et al. (2017) highlighted the synergistic therapeutic efficacy of Phenamil combined with gene manipulation, demonstrating the potential of cationic Sterosomes to deliver Phenamil and noggin-directed siRNA for enhanced osteogenic differentiation of MSCs. This approach underscores the innovative use of Phenamil in liposomal platforms for combined therapy in bone repair (Cui et al., 2017).
Future Directions
Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . It has also been used in 3D-printed alginate/phenamil composite scaffolds for hard tissue regeneration . These studies suggest that Phenamil may have potential applications in the field of regenerative medicine .
properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHELZQFBGCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942542 | |
Record name | Phenamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenamil | |
CAS RN |
2038-35-9 | |
Record name | Phenamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylamil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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